6,8-Dibromo-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
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Overview
Description
6,8-Dibromo-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one, also known as BrHMC, is a natural product isolated from the roots of the plant Desmodium caudatum. This compound has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Synthesis and Catalysis
In the field of synthesis and catalysis, novel polystyrene-supported TBD catalysts were investigated for their efficiency in the Michael addition process, which is useful for synthesizing various chromen-4-one derivatives like Warfarin™ and its analogues (Alonzi et al., 2014).
Medicinal Chemistry
Several studies in medicinal chemistry have focused on chromen-4-one derivatives. A study isolated tectorigenin monohydrate from Belamcanda chinensis, which is said to possess antimicrobiotic and anti-inflammatory effects (Liu et al., 2008). Another research isolated two new compounds from Aquilaria sinensis, including chromen-4-one derivatives, and elucidated their structures using NMR analysis (Gao et al., 2012).
Crystallography and Structural Analysis
Crystallography has been used to study chromen-4-one derivatives. One such study described the crystal structure of the triethylammonium salt of a chromen-4-one derivative, highlighting the importance of intramolecular hydrogen bonds (Ikram et al., 2018).
Photovoltaic Research
In photovoltaic research, chromen-2-one-based organic dyes have been studied for their potential use in dye-sensitized solar cells. A study examined the electronic and photovoltaic properties of these dyes, assessing their efficiency as photosensitizers (Gad et al., 2020).
Anticancer Research
A study synthesized and evaluated ruthenium flavanol complexes containing chromen-4-one derivatives for their anticancer activities against breast cancer cell lines (Singh et al., 2017).
Antimicrobial Studies
Research on antimicrobial properties has also been conducted, such as a study that reported the synthesis of novel 4-hydroxy-chromen-2-one derivatives and their high-level bacteriostatic and bactericidal activity (Behrami & Dobroshi, 2019).
properties
CAS RN |
780778-55-4 |
---|---|
Product Name |
6,8-Dibromo-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
Molecular Formula |
C16H10Br2O4 |
Molecular Weight |
426.05 g/mol |
IUPAC Name |
6,8-dibromo-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H10Br2O4/c1-21-15-4-8(2-3-12(15)19)14-7-13(20)10-5-9(17)6-11(18)16(10)22-14/h2-7,19H,1H3 |
InChI Key |
RTWUBZKPEZFNIJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Br)Br)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Br)Br)O |
synonyms |
6,8-Dibromo-4'-hydroxy-3'-methoxy-flavone; 6,8-Dibromo-2-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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